molecular formula C32H31NO B5046242 6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline

6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline

Cat. No.: B5046242
M. Wt: 445.6 g/mol
InChI Key: OUKXUWSZRJSJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline is an organic compound with the molecular formula C32H31NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a methoxy group, multiple methyl groups, and a trityl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyl-1,2-dihydroquinoline and trityl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce fully saturated quinoline compounds.

Scientific Research Applications

6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The methoxy and trityl groups play a crucial role in modulating its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but with an ethoxy group instead of a methoxy group.

    7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar but with the methoxy group at a different position on the quinoline ring.

Uniqueness

6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline is unique due to the presence of the trityl group at the 8-position, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-8-trityl-1H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO/c1-23-22-31(2,3)33-30-28(23)20-27(34-4)21-29(30)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKXUWSZRJSJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.